Product packaging for 1,5-Diisopropylnaphthalene(Cat. No.:CAS No. 27351-96-8)

1,5-Diisopropylnaphthalene

Cat. No.: B3050614
CAS No.: 27351-96-8
M. Wt: 212.33 g/mol
InChI Key: GFZWCYSEPXDDRI-UHFFFAOYSA-N
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Description

Contextualization within Alkylated Naphthalene (B1677914) Chemistry

Alkylated naphthalenes are a class of synthetic aromatic compounds produced through the alkylation of naphthalene with olefins, such as propylene (B89431). wikipedia.org This process, often a Friedel-Crafts reaction, results in the attachment of one or more alkyl groups to the naphthalene ring structure. nih.gov The resulting substances, including diisopropylnaphthalenes (DIPNs), are valued for their properties such as high thermal and oxidative stability. ua.pt

These characteristics make them suitable for a range of industrial applications, including as specialty lubricants, heat transfer fluids, and versatile solvents. ua.ptmq.edu.au Diisopropylnaphthalene isomer mixtures, for instance, have been used as a solvent for carbonless copy paper and as replacements for polychlorinated biphenyls (PCBs). ua.pt

The alkylation of naphthalene with propene typically does not yield a single product but rather a complex mixture of isomers. researchgate.net Ten constitutional isomers of diisopropylnaphthalene are possible, and the composition of the product mixture depends heavily on reaction conditions and the catalyst used. researchgate.net Research shows that the process can yield various isomers, including 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DIPN. nih.gov 1,5-diisopropylnaphthalene is one of the α,α-isomers (where both isopropyl groups are attached to alpha positions on the naphthalene rings), which are generally formed in smaller quantities compared to the more thermodynamically stable β,β-isomers like 2,6- and 2,7-DIPN.

Significance of Isomeric Purity in Research Applications

The specific arrangement of the isopropyl groups on the naphthalene core dramatically influences the molecule's physical and chemical properties. This makes the separation and purification of individual isomers a primary concern in both research and industrial applications. nih.gov The properties of different DIPN isomers, such as boiling and melting points, vary, which is a key factor in developing separation techniques. nih.gov

The critical importance of isomeric purity is best exemplified by the research focused on 2,6-diisopropylnaphthalene (B42965). This specific isomer is a key precursor for the synthesis of polyethylene (B3416737) naphthalate (PEN), a high-performance polyester (B1180765) with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). nih.govacs.org The industrial production of PEN is contingent on obtaining high-purity 2,6-DIPN, as the presence of other isomers would disrupt the polymer chain structure and degrade its properties. nih.gov

While 2,6-DIPN has a well-defined, high-volume application, the principle extends to other isomers. For this compound, its utility as a chemical intermediate also depends on its purity. For example, in the synthesis of 1,5-diaminonaphthalene, a process patent notes that the rearrangement of isopropyl groups in the this compound starting material can lead to the formation of unwanted isomers, highlighting the need for isomeric control for selective synthesis. google.com The presence of isomers can lead to undesired side reactions or impurities in the final product, making isomer separation a crucial step for targeted chemical synthesis.

Overview of Research Trajectories for Diisopropylnaphthalenes

Research into diisopropylnaphthalenes has progressed along several key trajectories, driven by the need to control isomer formation and leverage the unique properties of specific isomers.

Synthesis: A major focus of research is on shape-selective catalysis to control the distribution of isomers during the alkylation of naphthalene. nih.gov Modern approaches often use zeolite catalysts (such as Y-type, beta, and mordenite) instead of traditional acid catalysts like amorphous SiO₂-Al₂O₃. nih.gov The pore structure of these zeolites can influence which isomers are formed, with a general trend toward producing the thermodynamically more stable β,β-isomers (2,6- and 2,7-DIPN). researchgate.net Research aims to fine-tune catalyst structures and reaction conditions to maximize the yield of a desired isomer and minimize the formation of complex byproducts. google.com

Separation and Purification: Given that synthesis almost invariably produces a mixture, a significant body of research is dedicated to developing efficient separation technologies. The primary methods explored are:

Distillation: Used for crude separation to isolate fractions with the same number of substituents (e.g., the DIPN fraction from mono- or tri-isopropylnaphthalenes). However, it is generally ineffective for separating isomers with very close boiling points, such as 2,6-DIPN and 2,7-DIPN. nih.govacs.org

Crystallization: This method, including melt and solution crystallization, exploits the differences in the melting points of the isomers. nih.gov It is a key technique for obtaining high-purity products from an enriched isomer mixture.

Adsorption: This technique uses materials like zeolites that can selectively adsorb certain isomers based on their molecular shape and size, allowing for their separation from a mixture. acs.org

Applications and Environmental Studies: Research also explores the direct application of DIPN isomer mixtures. They are used as solvents and have been investigated as plant growth regulators. ua.pt Furthermore, the presence of DIPNs in the environment, often from recycled paper products and industrial effluents, has prompted studies into their detection, analysis, and environmental fate. researchgate.net These studies often require the isomer-specific analysis of DIPNs to understand their distribution and impact. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20 B3050614 1,5-Diisopropylnaphthalene CAS No. 27351-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-di(propan-2-yl)naphthalene
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InChI

InChI=1S/C16H20/c1-11(2)13-7-5-10-16-14(12(3)4)8-6-9-15(13)16/h5-12H,1-4H3
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InChI Key

GFZWCYSEPXDDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)C1=CC=CC2=C1C=CC=C2C(C)C
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Molecular Formula

C16H20
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DSSTOX Substance ID

DTXSID9067304
Record name 1,5-Diisopropylnaphthalene
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Molecular Weight

212.33 g/mol
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Physical Description

Colorless odorless liquid; [HSDB]
Record name Diisopropylnaphthalene
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Boiling Point

290-299 °C
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA17 (1991) 5
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Flash Point

140 °C (open cup) /2,6-Diisopropylnaphthalene/
Details Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 390
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Solubility

In water, 0.11 mg/l @ 25 °C
Details Addison RF et al; Chemosphere 12: 827-34 (1983)
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Density

0.96 g/cu cm @ 25 °C
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA17 (1991) 5
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Vapor Pressure

0.0005 [mmHg], 0.00050 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

27351-96-8, 38640-62-9
Record name 1,5-Diisopropylnaphthalene
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Record name 1,5-Diisopropylnaphthalene
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Record name Naphthalene, 1,5-bis(1-methylethyl)-
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Record name 1,5-Diisopropylnaphthalene
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Record name 1,5-bis(isopropyl)naphthalene
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Melting Point

Melting point: 70 °C /2,6-Diisopropylnaphthalene/
Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA17 (1991) 55
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Synthetic Methodologies and Reaction Mechanisms

Alkylation Reactions for Diisopropylnaphthalene Synthesis

The primary route to diisopropylnaphthalenes, including the 1,5-isomer, is through the alkylation of naphthalene (B1677914). nih.govwikipedia.org This process involves the introduction of isopropyl groups onto the naphthalene ring.

Friedel-Crafts Alkylation Protocols for Naphthalene Isopropylation

Friedel-Crafts alkylation stands as a foundational method for the isopropylation of naphthalene. nih.govdicp.ac.cn This class of reactions traditionally employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic substitution of isopropyl groups onto the aromatic naphthalene core. ontosight.airesearchgate.net The reaction typically proceeds by generating an isopropyl carbocation from an alkylating agent, which then attacks the electron-rich naphthalene ring. While effective in producing a mixture of DIPN isomers, conventional Friedel-Crafts methods often lack the selectivity to favor a specific isomer like 1,5-diisopropylnaphthalene. dicp.ac.cnresearchgate.net

Role of Naphthalene and Alkylating Agents

The synthesis of diisopropylnaphthalene fundamentally involves the reaction between naphthalene and an appropriate alkylating agent. nih.govdicp.ac.cn Several such agents are commonly employed, each influencing the reaction pathway and product distribution.

Propylene (B89431): As a readily available and cost-effective gaseous olefin, propylene is a frequently used alkylating agent. nih.govtci-thaijo.org In the presence of an acid catalyst, propylene is protonated to form a secondary carbocation, the isopropyl cation, which is the key electrophile in the alkylation of naphthalene. nih.gov The reaction mechanism involves the electrophilic attack of this carbocation on the naphthalene ring. nih.gov

Isopropanol (B130326): Isopropyl alcohol serves as another common source for the isopropyl group. dicp.ac.cn Under acidic conditions, isopropanol is dehydrated to generate propylene in situ, which then acts as the alkylating agent. This method offers an alternative to handling gaseous propylene directly.

Isopropyl Bromide: As a haloalkane, isopropyl bromide can also be used as an alkylating agent in Friedel-Crafts reactions. It reacts with a Lewis acid catalyst to form a complex that generates the isopropyl cation for the subsequent alkylation of naphthalene. ontosight.ai

Catalytic Systems in Diisopropylnaphthalene Formation

The choice of catalyst is paramount in directing the regioselectivity and efficiency of naphthalene isopropylation. Modern approaches have largely shifted towards solid acid catalysts, particularly zeolites and other porous materials, to improve selectivity and environmental compatibility over traditional Lewis acids. dicp.ac.cn

Zeolite-Based Catalysis

Zeolites are crystalline aluminosilicates with well-defined microporous structures that can impart shape-selectivity to catalytic reactions. dicp.ac.cnrsc.org Their acidic properties and pore geometries play a crucial role in determining the isomeric distribution of the resulting diisopropylnaphthalenes.

Y Zeolites (including USY): Large-pore zeolites like Faujasite (Y) and its ultrastable form (USY) are active catalysts for naphthalene isopropylation. rsc.orgresearchgate.netdntb.gov.ua Due to their large, three-dimensional pore systems, they tend to produce a mixture of DIPN isomers, including 1,5-DIPN, as their cavities are spacious enough to accommodate the formation of various isomers. dntb.gov.ua Studies have shown that USY catalysts can achieve high naphthalene conversion. rsc.orgresearchgate.net For instance, under specific conditions, a USY catalyst demonstrated 86% naphthalene conversion. rsc.org

β (Beta) Zeolite: Zeolite Beta, another large-pore zeolite, is also an effective catalyst for this reaction. dicp.ac.cnresearchgate.net It has been shown to be more active than HY zeolites in some cases. dicp.ac.cn

Mordenite (MOR): Mordenite is a medium-to-large pore zeolite that has been extensively studied for naphthalene alkylation. dicp.ac.cnrsc.org It often exhibits shape-selectivity towards the linear 2,6-DIPN isomer due to its one-dimensional channel structure. rsc.orgjlu.edu.cn However, its activity can be lower compared to Y zeolites. rsc.org

HZSM-5: This medium-pore zeolite shows moderate activity in naphthalene alkylation due to the steric hindrance of the naphthalene molecule within its smaller pore channels. dicp.ac.cn

Mesoporous Zeolites (MCM-41, MCM-68): Mesoporous materials like MCM-41 possess larger pore diameters than conventional zeolites, which can facilitate the diffusion of bulky molecules like naphthalene and its alkylated products. eeer.orgresearchgate.net While highly active, MCM-41 on its own may not provide high selectivity for specific isomers. researchgate.net Research has also explored other mesoporous structures like MCM-68. rsc.org

SAPO-5: This silicoaluminophosphate molecular sieve has also been investigated as a catalyst in the alkylation of naphthalene with isopropanol. researchgate.net

The table below summarizes the performance of various zeolite catalysts in the isopropylation of naphthalene.

CatalystNaphthalene Conversion (%)2,6-DIPN Selectivity (%)2,6/2,7-DIPN RatioReference
USY 86-0.94 rsc.org
MOR 53.726 (DIPN)1.75 rsc.org
BEA 76.8-- rsc.org
4% Zn/USY ~95~20- rsc.org
HY-700 86-- researchgate.net

Data presented is for general isopropylation of naphthalene and not specific to 1,5-DIPN formation unless otherwise noted.

Amorphous Aluminosilicate Catalysts

Amorphous aluminosilicates are non-crystalline solid acid catalysts that have also been employed in the alkylation of naphthalene. nih.govnih.gov These materials provide acidic sites for the reaction but lack the regular pore structure of zeolites. Consequently, they typically yield a complex mixture of all ten possible DIPN isomers, including 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DIPN. nih.govresearchgate.net The product distribution is often governed by thermodynamic equilibrium rather than shape-selectivity.

Metal-Substituted Mesoporous Silica (B1680970) Catalysts

To enhance catalytic activity and stability, mesoporous silica materials like SBA-1 have been functionalized by incorporating various metals into their framework.

AlSBA-1, GaSBA-1, FeSBA-1: Studies have shown that mesoporous SBA-1 catalysts substituted with aluminum (AlSBA-1), gallium (GaSBA-1), and iron (FeSBA-1) are active in the alkylation of naphthalene with propylene. researchgate.netresearchgate.net AlSBA-1 and GaSBA-1, in particular, demonstrated high and stable alkylation activity. researchgate.net The activity of these catalysts generally increases with a higher content of the incorporated metal. researchgate.net However, these catalysts tend to exhibit low isomerization activity, leading to low selectivity for the thermodynamically favored 2,6-DIPN, which makes them potentially suitable for producing DIPN mixtures for solvent applications. researchgate.net FeSBA-1 was found to be initially active but deactivated more rapidly. researchgate.net

Optimization of Reaction Conditions and Parameters (Temperature, Pressure, Reactant Ratios)

The formation of this compound is governed by kinetic versus thermodynamic control. smolecule.comwikipedia.org As a bulky α,α-isomer, 1,5-DIPN is a kinetically favored product, meaning its formation is predominant at lower reaction temperatures. smolecule.comkiche.or.kr At higher temperatures, the reaction equilibrium shifts to favor the formation of the more thermodynamically stable β,β-isomers (2,6- and 2,7-DIPN). smolecule.com

The primary synthesis method is the Friedel-Crafts alkylation of naphthalene with propylene or an isopropylating agent like isopropyl alcohol, typically using an acid catalyst. nih.govnih.gov To optimize the yield of α,α-isomers such as 1,5-DIPN, lower temperatures in the range of 200–250°C are employed. smolecule.com Catalysts with larger pores, such as FAU (Y-type) and BEA (Beta) zeolites, or amorphous aluminosilicates, are necessary to accommodate the formation of the bulky α,α- and α,β-DIPN isomers. kiche.or.krnih.gov In contrast, catalysts with narrower pores hinder the formation of these larger molecules. kiche.or.kr

Table 1: General Reaction Conditions for Kinetically Controlled Isopropylation of Naphthalene Favoring α,α-Isomers (e.g., 1,5-DIPN)
ParameterValue/RangeRationale & Source
Temperature200–250°CFavors the kinetically controlled product (α,α-DIPN) over the thermodynamically stable β,β-DIPN. smolecule.comkiche.or.kr
Pressure~2.0 MPaMaintains liquid phase and ensures propylene availability. This is a representative value from similar processes. dicp.ac.cngoogle.com
CatalystWide-pore zeolites (FAU, BEA), Amorphous AluminosilicatePore structure is large enough to allow the formation of bulky α,α-isomers like 1,5-DIPN. kiche.or.krnih.gov
Reactant Ratio (Naphthalene:Propylene)1:1.5–3.0 (general range)Ensures sufficient isopropylation to form di-substituted products.

Isomerization and Rearrangement Processes

Once a mixture of DIPN isomers is synthesized, it can undergo further transformations through isomerization and rearrangement, which are critical for either enriching or removing specific isomers like 1,5-DIPN.

Acid-Catalyzed Rearrangement Mechanisms of Isopropyl Groups

The rearrangement of DIPN isomers is typically facilitated by Brønsted acid catalysts such as sulfuric acid or zeolites like HZSM-5 at elevated temperatures. The mechanism involves the protonation of the aromatic ring at the carbon atom bearing an isopropyl group (ipso-protonation). This creates an arenium ion intermediate, which allows the isopropyl group to migrate to a different position on the naphthalene nucleus. nih.govacs.org

Kinetically formed isomers like 1,5-DIPN can rearrange to the more thermodynamically stable β,β-isomers (2,6- and 2,7-DIPN) under conditions of thermodynamic control, which include higher temperatures (above 250-300°C) and prolonged reaction times. smolecule.com This process allows for the conversion of a complex, kinetically-derived product mixture into one that is enriched in the more stable, and often more desirable, isomers. The interconversion between different isomers, such as the 1,5- and 1,6-isomers, proceeds via a 1,2-alkyl shift. acs.org

Disproportionation Reactions of Isopropylnaphthalene and Diisopropylnaphthalene Isomers

The disproportionation of 2-isopropylnaphthalene (B46572) over various zeolite catalysts has been studied, yielding mixtures of DIPN isomers. researchgate.net The specific isomer distribution depends on the catalyst and reaction conditions. For example, a patent describes the disproportionation of 2-isopropylnaphthalene over an organic silicone zeolite catalyst at 250°C and 2.0 MPa, which resulted in a 2-isopropylnaphthalene conversion of 45.04% and a diisopropylnaphthalene selectivity of 25.91%. google.com

Table 2: Examples of 2-Isopropylnaphthalene Disproportionation Reactions
CatalystTemperature (°C)Pressure (MPa)2-IPN Conversion (%)DIPN Selectivity (%)Source
Organic Silicone Zeolite2502.050.8327.49 google.com
Organic Silicone Zeolite2502.045.0425.91 google.com
Organic Silicone Zeolite2702.550.0226.58 google.com
H-mordenite / H-Y / H-beta150-300AutogenousVariesVaries researchgate.net

Shape-Selectivity in Catalyst Design for Isomer Control

The targeted synthesis of a specific DIPN isomer is heavily reliant on the principle of shape-selective catalysis, which exploits the pore structure of catalysts, particularly zeolites. jlu.edu.cnwipo.int The dimensions of the catalyst's channels can selectively allow or restrict the formation of transition states leading to different isomers based on their size and shape.

The formation of this compound, being one of the bulky α,α-isomers, is disfavored within the constrained channels of medium-pore zeolites like H-mordenite (MOR). kiche.or.kr The pores of H-mordenite are sufficiently narrow that they sterically hinder the formation of the transition states required for α,α- and α,β-DIPN isomers. This results in a product mixture that is highly selective towards the less bulky β,β-isomers, especially 2,6-DIPN. kiche.or.krosti.gov

In contrast, large-pore zeolites such as H-Y (FAU topology) and H-beta (BEA topology) have wider channels that are too large to effectively exclude the bulky transition states. kiche.or.kroup.com Consequently, these catalysts allow for the formation of all DIPN isomers, including 1,5-DIPN, particularly under kinetically controlled conditions at lower temperatures. kiche.or.kroup.com Therefore, to avoid the formation of 1,5-DIPN and other bulky isomers, a shape-selective catalyst like H-mordenite is the preferred choice. Conversely, if a mixture containing α,α-isomers is desired, a wide-pore zeolite would be used under kinetic control. kiche.or.kr

Isomeric Characterization and Separation Science

Identification of Diisopropylnaphthalene Isomers

The initial step in utilizing any specific DIPN isomer is the accurate identification and comprehensive analysis of the isomer profile within a mixture.

Comprehensive Analysis of Diisopropylnaphthalene Isomer Profiles

The alkylation of naphthalene (B1677914) with propylene (B89431) typically yields a complex mixture of ten possible diisopropylnaphthalene isomers. However, not all isomers are formed in equal amounts. The distribution of these isomers is highly dependent on the catalytic conditions used during synthesis. nih.gov The common isomers found in technical DIPN mixtures include 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-DIPN. nih.govmq.edu.au The 1,2- and 1,8-DIPN isomers are generally not detected or are present in amounts far below the detection limit due to significant steric hindrance. researchgate.net

The isomers can be categorized based on the substitution pattern on the naphthalene ring:

β,β-isomers: 2,6- and 2,7-DIPN

α,β-isomers: 1,3-, 1,6-, and 1,7-DIPN

α,α-isomers: 1,4- and 1,5-DIPN

Among these, the β,β-isomers, particularly 2,6-DIPN, are often the target products for industrial applications due to their thermodynamic stability. nih.gov The α,α-isomers like 1,5-DIPN are generally less favored in many synthesis pathways. Research has shown that eight of the ten possible isomers typically appear in chromatographic analyses of alkylation products. nih.gov

Challenges in Distinguishing and Resolving Isomeric Forms

A significant hurdle in the analysis of DIPN mixtures is the close similarity in the physical and chemical properties of the isomers, which makes their separation and individual identification difficult. acs.org For instance, the boiling points of many DIPN isomers are very close, rendering simple distillation ineffective for achieving high-purity separation. acs.org

The co-elution of different isomers is a common problem in chromatographic techniques. For example, achieving baseline separation of 2,6-DIPN and 2,7-DIPN is notoriously challenging. nih.gov While some analytical methods can identify a majority of the isomers, no single technique can currently fully separate and identify all ten DIPN isomers from a complex mixture. nih.gov The similar mass spectra of the isomers further complicate their individual quantification when using mass spectrometry-based detection. researchgate.net

Advanced Analytical Techniques for Isomer Analysis

To overcome the challenges of isomer separation and identification, researchers employ a combination of advanced analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography (GC) is the most widely used technique for the analysis of DIPN isomers. nih.gov When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separating and identifying the individual components of a DIPN mixture. nih.gov The separation is typically achieved on a capillary column, and the choice of the stationary phase is crucial for resolving the isomers. Polar columns have been shown to provide better separation than non-polar columns. nih.gov

In GC-MS analysis of DIPN isomers, the mass spectra typically show a characteristic base peak at m/z 197, corresponding to the loss of a methyl group ([M-CH3]+), and a molecular ion peak at m/z 212. researchgate.net While the mass spectra of the isomers are very similar, slight differences in fragmentation patterns, combined with their chromatographic retention times, can aid in their identification. researchgate.net Studies have successfully used GC-MS to identify seven of the major DIPN isomers (1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-) in alkylation products. nih.gov However, even with advanced GC techniques, some isomers like 2,6-DIPN and 2,7-DIPN may not achieve complete baseline separation. nih.gov

High-Performance Liquid Chromatography (HPLC) and HPLC-Ultraviolet (UV) Detection

High-performance liquid chromatography (HPLC) offers an alternative and complementary method to GC for the analysis of DIPN isomers. nih.gov When equipped with an ultraviolet (UV) detector, HPLC-UV can separate and quantify the isomers based on their differential retention on a stationary phase and their UV absorbance. news-medical.net

Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be particularly effective for separating isomers. news-medical.net The choice of solvent systems and stationary phase is critical for achieving optimal resolution. Research has demonstrated the use of HPLC-UV in conjunction with other techniques to confirm the identity of various DIPN isomers, including 1,5-DIPN. nih.gov While HPLC can resolve several isomers, like GC, it also faces challenges in completely separating all components of a complex mixture. nih.gov

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of isolated DIPN isomers. nih.gov Once an isomer is separated or an enriched fraction is obtained, IR and NMR provide detailed information about its molecular structure.

Infrared (IR) Spectroscopy , often coupled with GC (GC-FTIR), can distinguish between isomers based on their unique vibrational modes, particularly the C-H out-of-plane deformation vibrations. researchgate.net Theoretical calculations of IR spectra, using methods like Density Functional Theory (DFT), can be compared with experimental spectra to confirm the identity of an isomer. researchgate.netresearchgate.net This combined experimental and theoretical approach has been successfully used to assign the structures of seven major DIPN isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) provides the most conclusive evidence for the exact substitution pattern on the naphthalene ring. nih.govruc.dk By analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals, the precise positions of the isopropyl groups can be determined. youtube.com For instance, the number of distinct aromatic proton and carbon signals, along with their splitting patterns, allows for unambiguous differentiation between isomers like 1,5-DIPN and other α,α- or α,β-substituted isomers.

The combined use of these powerful analytical techniques—GC-MS for separation and initial identification, HPLC for complementary separation, and IR and NMR for definitive structural confirmation—is essential for the comprehensive characterization of 1,5-Diisopropylnaphthalene and its isomers. nih.govresearchgate.net

Novel Sample Preparation Techniques (e.g., Ultrasonic Extraction and Nebulization)

Isomer Separation and Purification Strategies

The separation and purification of specific diisopropylnaphthalene isomers from the complex product mixture obtained after alkylation is a significant challenge due to the similar physical and chemical properties of the isomers. nih.gov A multi-step approach combining different techniques is often necessary to achieve high-purity products. nih.govnih.gov

Distillation, particularly fractional distillation under reduced pressure, serves as an essential initial step in the separation of DIPN isomers. nih.gov This process is primarily used for the crude separation of the reaction mixture, separating the DIPN fraction from unreacted naphthalene, mono-isopropylnaphthalenes, and heavier poly-isopropylnaphthalenes. nih.govgoogle.com

Due to the high boiling points of DIPN isomers and the potential for thermal decomposition, distillation is typically carried out under reduced pressure (vacuum). nih.gov This lowers the boiling points of the compounds, preventing degradation. For instance, fractional distillation under a reduced pressure of approximately 1000 Pa has been employed. While distillation is effective for this initial fractionation, it is generally incapable of separating the individual DIPN isomers from each other due to their very close boiling points. nih.gov The process yields a mixture enriched in DIPN isomers, which then requires further purification by other methods. nih.gov

Crystallization is a crucial technique for the fine separation of DIPN isomers, often employed after an initial distillation step. nih.gov This method exploits the differences in the melting points and solubilities of the various isomers. nih.gov Low-temperature crystallization is a common approach, where the isomer mixture is dissolved in a suitable solvent, such as ethanol, and then cooled to induce the crystallization of the desired isomer.

For example, a suspension crystallization process, often conducted at temperatures ranging from -20 to 10 °C with constant stirring, is used to purify DIPN isomers. nih.gov However, the presence of eutectic mixtures, particularly between 2,6-DIPN and 2,7-DIPN, can limit the achievable purity from a single crystallization step. nih.gov Iterative recrystallization may be necessary to achieve high purity levels, often exceeding 99%. The choice of solvent and the rate of cooling are critical parameters that must be carefully controlled to optimize the separation and yield.

Adsorption-based separation is another key strategy for purifying DIPN isomers, particularly for separating isomers with very similar physical properties like 2,6-DIPN and 2,7-DIPN. nih.gov This technique relies on the selective adsorption of one isomer over others onto the surface of a porous material. nih.gov

Zeolites are commonly used as adsorbents in this process. nih.gov The shape and size of the zeolite pores play a crucial role in the separation, allowing for shape-selective adsorption. For instance, cation-modified Zeolite Y has been investigated for the adsorption separation of DIPN isomers. nih.gov The selection of an appropriate adsorbent and desorbent (a solvent used to remove the adsorbed isomer) is critical for the efficiency of the separation. nih.gov While significant progress has been made in using zeolites for the adsorption separation of DIPN isomers, further research is needed to develop more cost-effective materials and to scale up the process for industrial production. nih.gov

Environmental Distribution and Biogeochemical Cycling

Occurrence as Environmental Contaminants

Diisopropylnaphthalenes (DIPNs), a group of aromatic organic compounds that includes the 1,5-isomer, are recognized as low-level contaminants in the surface waters and sediments of aquatic ecosystems. researchgate.net These compounds are not known to occur naturally; their presence is a result of anthropogenic synthesis and use in various industrial applications. researchgate.net Specific investigations have confirmed the presence of diisopropylnaphthalene in marine environments. For instance, it was detected in five samples of sea mud collected from Osaka Bay, Japan. nih.gov Studies have identified up to ten major DIPN isomers, including 1,5-DIPN, in environmental samples. researchgate.net The contamination of sediments in Jakarta Bay with DIPNs has been reported as the highest concentration documented in aquatic sediments to date. researchgate.net

A significant route for the entry of diisopropylnaphthalenes into the consumer environment is through recycled paper products. DIPNs were used as a solvent for dyes in carbonless copy paper, acting as a substitute for polychlorinated biphenyls (PCBs). scielo.br Consequently, they are frequently found in packaging materials that incorporate recycled office papers. scielo.br The compound has been identified as a waste product in the effluent from waste paper recycling plants. nih.gov

Controlled studies have demonstrated that diisopropylnaphthalenes can migrate from recycled paperboard boxes into food products during storage. ua-bw.de This migration can occur through direct contact or via gaseous transport. scielo.br Research has shown that at concentrations exceeding 20 mg/kg in packaging, DIPN migration into food is detectable. scielo.br One study found diisopropylnaphthalene in most extracts from recycled paper, with concentrations ranging from 0.3 to 4.7 mg/kg of paper. acs.org Another analysis detected significant amounts in the cardboard packaging for various foods. nih.gov

The following table summarizes findings on the detection of diisopropylnaphthalenes in food packaging materials.

Sample SourceCompoundConcentration DetectedReference
Recycled PaperDiisopropylnaphthalene0.3 to 4.7 mg/kg acs.org
Packaging for Salt (4g)Diisopropylnaphthalenes66 µg nih.gov
Packaging for Sugar (4g)Diisopropylnaphthalenes36 µg nih.gov
Packaging for Rice (4g)Diisopropylnaphthalenes106 µg nih.gov
Packaging for Pasta (4g)Diisopropylnaphthalenes384 µg nih.gov

Detection in Aquatic Systems (Surface Waters, Sediments)

Biotransformation and Biodegradation Studies

The fate of 1,5-Diisopropylnaphthalene in the environment is heavily influenced by microbial and metabolic processes that transform its chemical structure.

The biodegradation of diisopropylnaphthalene has been investigated using activated sludge, a key component of biological wastewater treatment. nih.gov Studies using ¹⁴C-labeled diisopropylnaphthalene showed that the degradation rate is dependent on the initial concentration. nih.gov At a high concentration of 10 ppm, biodegradation was slow, with approximately 35% of the compound converted to ¹⁴C-labeled carbon dioxide after four weeks. nih.gov However, at a lower concentration of 0.4 ppm, the degradation was much faster, with about 80% evolving into ¹⁴C-carbon dioxide within the same timeframe. nih.gov The removal efficiency of lower molecular weight polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) in activated sludge processes is generally rapid. nih.gov In some studies of activated sludge filtrate, 2,6-diisopropylnaphthalene (B42965) was noted to have high background concentrations, indicating its persistent presence in these systems. concawe.eu

In living organisms, diisopropylnaphthalene undergoes metabolic transformations. In vitro studies using rat and human liver microsomes have shown that for alkylated naphthalenes, metabolism preferentially occurs via oxidation of the alkyl side chain rather than oxidation of the aromatic ring. researchgate.net This shift in metabolic pathway suggests that the alkylation of PAHs may reduce the likelihood of their bioactivation through aromatic oxidation. researchgate.net

Studies in carp (B13450389) with ¹⁴C-labeled di-isopropylnaphthalene (DIPN) have provided insights into its distribution and metabolism. nih.gov After 24 hours of uptake, radioactivity was found in the gallbladder, hepatopancreas, and various adipose tissues. nih.gov The gallbladder contained levels approximately 40-fold higher than the liver, indicating significant biliary excretion. nih.gov Fecal excretion accounted for the majority of the eliminated dose in animal studies. nih.gov One of the identified metabolites in carp is 2-(Isopropylnaphthyl)ethylcarbinol, confirming the transformation of the parent compound within the organism. nih.gov

Microbial Degradation Pathways in Activated Sludge Systems

Environmental Persistence and Predicted Immobility in Soil

The environmental persistence of a chemical is related to its resistance to degradation, and its mobility determines its potential to spread. Based on a structure estimation method, the soil adsorption coefficient (Koc) for diisopropylnaphthalenes is estimated to be 46,000. nih.gov This high Koc value suggests that diisopropylnaphthalenes are expected to be immobile in soil. nih.gov This prediction is supported by its low water solubility and tendency to bind to soil particles, which limits its movement through the soil profile. fishersci.co.uk

Theoretical and Computational Chemistry

Molecular Structure and Conformation Analysis

1,5-Diisopropylnaphthalene is an aromatic hydrocarbon characterized by a naphthalene (B1677914) core substituted with two isopropyl groups at the alpha positions C1 and C5. It belongs to the (α, α') group of diisopropylnaphthalene (DIPN) isomers. acs.org The presence of the bulky isopropyl groups at these positions introduces significant steric interactions, which dictate the molecule's preferred three-dimensional structure and conformational landscape.

Conformational analysis of this compound focuses on the rotational freedom of the two isopropyl groups relative to the planar naphthalene ring. The orientation of these groups is defined by the dihedral angles between the plane of the naphthalene system and the C-H bond of the isopropyl's tertiary carbon. Computational methods, such as ab initio calculations at the Møller–Plesset perturbation theory (MP2) level, are employed to determine the molecule's most stable conformers. acs.org These calculations generate a potential energy surface by systematically rotating the isopropyl groups, allowing for the identification of global and local energy minima. For DIPN isomers, several non-isomorphic conformers can typically be identified, with their relative stabilities and molecular dimensions being determined. acs.org The molecular shape itself can be defined by calculating the electron density and generating three-dimensional isodensity surfaces, which provide a reliable measure of molecular dimensions beyond simple bond-length and angle considerations. acs.org

PropertyValueSource
IUPAC Name 1,5-di(propan-2-yl)naphthalene nih.gov
Molecular Formula C₁₆H₂₀ nih.gov
Molecular Weight 212.33 g/mol nih.gov
Isomer Class α,α'-diisopropylnaphthalene acs.org

Vibrational Spectroscopy Calculations (IR, Raman, DFT Studies, Potential Energy Distribution Analysis)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying molecules and characterizing their structural features. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in interpreting and assigning the experimental vibrational spectra of complex molecules like this compound.

Theoretical vibrational spectra for DIPN isomers are commonly calculated using DFT methods, for instance, with the B3PW91 functional and a 6-311G* or similar basis set. researchgate.netresearchgate.net Such calculations provide the harmonic vibrational frequencies, IR intensities, and Raman activities. However, theoretical frequencies are often systematically overestimated compared to experimental values. To achieve better agreement, the calculated wavenumbers are typically scaled using a scaling factor, which can be derived empirically by comparing theoretical and experimental spectra for known, pure isomers. researchgate.net This approach has been successfully used to analyze mixtures of DIPN isomers containing the 1,5-isomer, allowing for a plausible agreement between theoretical and experimental spectra. researchgate.net

A critical component of the analysis is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each normal vibrational mode. researchgate.net This allows for a detailed and unambiguous assignment of the spectral bands. For complex molecules like DIPNs, specialized internal coordinates are often constructed to clearly distinguish between movements involving only carbon atoms and those that also include hydrogen atoms, enhancing the clarity of the PED interpretation. researchgate.net

Table: Representative Calculated Vibrational Modes for Diisopropylnaphthalene Isomers Note: This table is illustrative, based on typical vibrational modes for DIPN structures as described in the literature. Specific frequencies for 1,5-DIPN would require dedicated calculations.

Wavenumber Range (cm⁻¹)Vibrational Assignment (Based on PED)Technique
3100-3000Aromatic C-H stretchingIR, Raman
3000-2800Aliphatic C-H stretching (isopropyl groups)IR, Raman
1650-1500Naphthalene ring C=C stretchingIR, Raman
1500-1350CH₃ asymmetric and symmetric bendingIR, Raman
1100-600Naphthalene ring deformation vibrationsIR

Quantum Mechanical Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) of a molecule to define its chemical structure and bonding characteristics. wikipedia.orguni-rostock.de This theory is based on the topological properties of the electron density scalar field, where critical points (points where the gradient of ρ is zero) reveal the elements of molecular structure. uni-rostock.de Nuclei act as local maxima of electron density. wikipedia.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a boundary defined for a molecule in a crystal, where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal.

Electron Density Topology Analysis (e.g., Quantum Theory of Atoms in Molecules and Crystals (QTAIM-C))

Molecular Modeling and Simulation Approaches

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. openaccesspub.org This method is instrumental in drug discovery and for understanding the biological activity of chemical compounds.

While specific molecular docking studies featuring this compound as the ligand are not prominent in the literature, research on its isomers and related compounds demonstrates the applicability of this approach. For example, isomers like 2,7-diisopropylnaphthalene (B1294804) are studied for their potential biological activities and interactions with biological molecules. Docking simulations could be employed to screen this compound against various protein targets to explore potential biological activities. The simulation would calculate the binding affinity (often expressed as a binding energy in kcal/mol) and visualize the binding pose, identifying key interactions such as hydrophobic contacts or hydrogen bonds between the ligand and the amino acid residues of the protein's active site. Given its lipophilic nature, 1,5-DIPN would likely engage in hydrophobic interactions within the binding pockets of target proteins.

Molecular Docking Investigations (e.g., Ligand-Protein/Enzyme Interactions)

Prediction of Thermodynamic and Transport Properties (e.g., COSMO-RS applications for partitioning coefficients)

The Conductor-like Screening Model for Realistic Solvents (COSMO-RS) is a quantum chemistry-based method used for predicting the thermodynamic properties of fluids and liquid mixtures. nih.gov It has proven to be a valuable tool for calculating properties like partition coefficients, vapor pressures, and solubilities without the need for extensive experimental data. nih.govscm.com

COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict the chemical potential of molecules in a liquid. nih.gov This allows for the prediction of various thermodynamic equilibrium properties. scm.com

A study utilizing COSMO-RS predicted the logarithmic partitioning coefficient (log P) for several diisopropylnaphthalene isomers. The predicted log P value for this compound was -5.52. ua.pt This value provides an indication of how the compound will partition between an octanol (B41247) and water phase, a key parameter in environmental fate modeling and drug discovery.

The table below presents the COSMO-RS predicted log P values for this compound and some of its isomers. ua.pt

CompoundPredicted log P (COSMO-RS)
1,3-Diisopropylnaphthalene-5.60
This compound -5.52
2,6-Diisopropylnaphthalene (B42965)-5.81
2,7-Diisopropylnaphthalene-5.81

Data sourced from Predicting Physico-Chemical Properties of Alkylated... - PATh ua.pt

The COSMO-RS methodology has been shown to be a reliable alternative to both empirical group contribution methods and more computationally intensive molecular simulation methods for the prediction of thermophysical data. nih.gov Its ability to handle a wide range of molecules and mixtures makes it a powerful tool in chemical engineering and computational chemistry. scm.com

Advanced Materials Applications and Derivatization

Role in Polymer Precursor Synthesis

The synthesis of high-performance polymers often relies on the availability of high-purity monomers. Diisopropylnaphthalenes, as a class of compounds, are key precursors in this supply chain.

The industrial production of the high-performance polyester (B1180765), poly(ethylene naphthalate) (PEN), is significantly dependent on the availability of its monomer, 2,6-naphthalenedicarboxylic acid (2,6-NDA) or its dimethyl ester derivative. wikipedia.orgnih.govresearchgate.net PEN exhibits superior properties compared to polyethylene (B3416737) terephthalate (B1205515) (PET), including better gas barrier capabilities, thermal stability, and mechanical strength, making it suitable for demanding applications like rigid packaging and industrial fibers. nih.govresearchgate.netgoogle.com

A primary and economically viable route to 2,6-NDA is through the oxidation of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN). wikipedia.orgjustia.comwikipedia.org Consequently, 2,6-DIPN has emerged as a crucial intermediate and a competitive upstream feedstock for PEN production. nih.govacs.org The synthesis of 2,6-DIPN is typically achieved through the shape-selective isopropylation of naphthalene (B1677914) with propylene (B89431) or isopropanol (B130326) over zeolite catalysts, such as H-mordenite. jlu.edu.cn This catalytic process is favored for its ability to selectively produce the desired 2,6-isomer, which is essential for the subsequent synthesis of high-purity 2,6-NDA. jlu.edu.cn The entire process, from naphthalene to PEN, underscores the importance of diisopropylnaphthalene isomers in the production of advanced polyester materials. nih.govjlu.edu.cn

Functional Derivatization for Specialty Chemicals

The diisopropylnaphthalene structure can be chemically modified through various reactions to produce a range of specialty chemicals with diverse applications.

The oxidation of the isopropyl groups on the naphthalene ring is a key transformation. Specifically, the liquid-phase oxidation of 2,6-diisopropylnaphthalene with air or molecular oxygen is a well-established method for producing 2,6-naphthalenedicarboxylic acid (2,6-NDA). justia.comgoogle.comresearchgate.net This reaction is typically carried out in a solvent like acetic acid or a mixture of acetic and propionic acids, at elevated temperatures (around 180-220 °C) and pressures. google.comresearchgate.net

The process often employs a multi-component catalyst system, commonly consisting of cobalt and manganese salts (e.g., acetates) as the main catalysts, with a bromine-containing compound (like potassium bromide) acting as a promoter. google.comresearchgate.net The presence of a co-catalyst, such as potassium acetate, can further enhance the reaction's yield and selectivity. researchgate.net Research has focused on optimizing the reaction conditions, including the molar ratios of the catalysts to the 2,6-DIPN substrate and the solvent composition, to achieve high yields and purity of the resulting 2,6-NDA. researchgate.net

Diisopropylnaphthalene can undergo sulfonation to produce diisopropylnaphthalene sulfonates. These sulfonated derivatives, particularly sodium diisopropylnaphthalene sulfonate (SDIPNS), exhibit properties as both surfactants and hydrotropes. researchgate.net Hydrotropes are compounds that increase the solubility of sparingly soluble organic substances in water.

A novel form of sodium diisopropylnaphthalene sulfonate has been developed with a high concentration (around 92%) of the active ingredient. researchgate.net This product demonstrates excellent surface-active properties and is compatible with various other types of surfactants. researchgate.net It maintains its effectiveness in hard water and across a range of pH levels. researchgate.net Such properties make diisopropylnaphthalene sulfonates useful in formulations for cleaners and other industrial applications where enhanced solubility and surface activity are required. researchgate.netnouryon.com

While direct amination of 1,5-diisopropylnaphthalene is not a commonly cited major industrial process, the synthesis of amines from related naphthalene precursors is a fundamental transformation in organic chemistry. General methods for introducing amino groups to aromatic systems can be considered in the context of diisopropylnaphthalene derivatization.

One common route to arylamines involves the nitration of an aromatic ring followed by the reduction of the nitro group. libretexts.org Another approach is reductive amination, where an aldehyde or ketone reacts with ammonia (B1221849) or an amine in the presence of a reducing agent to form an amine. libretexts.org More advanced methods include the direct α-amination of carbonyl compounds using ammonia and an oxidant under phase-transfer catalysis conditions. nih.gov Copper-catalyzed reactions are also employed for various C-H oxygenation and amination processes. scispace.combeilstein-journals.org These general synthetic strategies could theoretically be applied to functionalized diisopropylnaphthalene precursors to generate novel amine derivatives for use in specialty chemicals and materials.

Sulfonation to Diisopropylnaphthalene Sulfonates

Applications in Specialty Solvents and Fluids

Mixtures of diisopropylnaphthalene isomers, including this compound, are utilized as specialty solvents and fluids due to their favorable physical properties. These mixtures are often liquid over a broad temperature range, possess low volatility, and have a high degree of chemical stability. nih.govwikipedia.org

One notable application is as a solvent for carbonless copy paper, where the DIPN mixture is known as Kureha Micro Capsule Oil (KMC). wikipedia.orgiucr.org Alkylated naphthalenes, in general, find use as insulating materials, heat transfer fluids, and specialty lubricants. iucr.org The hydrophobic nature of these compounds also makes them suitable for use as water-repelling agents in applications such as marine paints, resins, inks, and coatings. iucr.orgontosight.ai

Heat Transfer Fluids and Insulating Materials

Diisopropylnaphthalene (DIPN), an isomer mixture that includes this compound, is recognized for its utility as a heat transfer fluid and in electrical insulation applications. cymitquimica.comdynovacn.comnih.gov Its effectiveness in these roles stems from a combination of favorable physical properties, including high thermal stability, low volatility, and a wide liquid temperature range. cymitquimica.comnih.govwikipedia.org These characteristics ensure reliable performance under extreme temperature conditions.

The mixture of diisopropylnaphthalene isomers maintains a liquid state over a broad spectrum of temperatures, which is a critical requirement for effective heat transfer media. nih.gov Commercially, it has been available under trade names like KMC 113. google.com Furthermore, due to its stable chemical nature, DIPN is employed as an electric insulating oil and has been identified as a viable substitute for polychlorinated biphenyls (PCBs), which are now restricted due to environmental and health concerns. dynovacn.comnih.gov

Table 1: Physical Properties of this compound Isomer Relevant to Industrial Applications
PropertyValueReference
Boiling Point290-299 °C nih.gov
Pour Point< -40 °C nih.gov
Flash Point (open cup)140 °C (for 2,6-DIPN) nih.gov
Density0.96 g/cm³ at 25 °C nih.gov
Thermal Conductivity0.12 W/(K·m) at 20 °C nih.gov

Dye Works Auxiliaries and Specialty Lubricants

The applications of alkylated naphthalenes extend to the textile and manufacturing industries. Specifically, diisopropylnaphthalene serves as a solvent for dyes and as a component in the formulation of specialty lubricants. cymitquimica.comdynovacn.comnih.gov Its solvent properties are valuable in dye works, facilitating the even application and penetration of colorants. dynovacn.com In the field of lubrication, its chemical stability and liquid properties contribute to the performance of specialized lubricating oils. cymitquimica.com

Surface Activity and Surfactant Properties of Derivatives

Hydrotropic Behavior of Diisopropylnaphthalene Sulfonates

Derivatives of diisopropylnaphthalene, particularly sodium diisopropylnaphthalene sulfonates (SDIPNS), exhibit significant hydrotropic behavior. researchgate.net Hydrotropes are compounds that enhance the aqueous solubility of sparingly soluble substances. SDIPNS has been identified as a highly effective hydrotrope, capable of increasing the solubility of other surfactants and raising the cloud point of nonionic surfactant solutions. researchgate.net This is a crucial function in preventing phase separation and maintaining the clarity of liquid detergent formulations. researchgate.net

Research indicates that naphthalene-based hydrotropes like SDIPNS are more efficient at raising the cloud point compared to alkylbenzene sulfonates. researchgate.net Their ability to modify the viscosity of surfactant formulations is another key aspect of their hydrotropic function. researchgate.net Commercial products, such as those marketed under the NAXAN® brand, are promoted for their strong hydrotropic properties. neaseco.com

Compatibility and Performance in Surfactant Formulations

Sodium diisopropylnaphthalene sulfonates demonstrate excellent compatibility with a wide array of other surfactants, including anionic, nonionic, and amphoteric types. researchgate.net This compatibility allows for their inclusion in diverse and complex formulations. These sulfonates act as effective wetting agents, dispersants, and are characterized by their medium to low foaming profiles. neaseco.com

An important feature of these derivatives is their stability across a range of conditions. They maintain their surface activity in hard water, high salinity environments, and at both acidic and basic pH levels. researchgate.net Their high-temperature stability further broadens their application scope. neaseco.com Certain commercial grades are noted for being light in color and having a low odor, which is advantageous for end-product quality. neaseco.com The hydrophobic nature of some diisopropylnaphthalene sulfonates is a benefit in formulations where easy rinsing is desired. neaseco.com In agricultural chemistry, these compounds are used to formulate wettable powders and granules, ensuring the stability and high concentration of the active ingredients. google.com

Table 2: Typical Properties of a Commercial Sodium Diisopropylnaphthalene Sulfonate (NAXAN® DIL)
PropertySpecificationReference
AppearanceYellow to Amber Liquid neaseco.com
Active, %34 - 36 neaseco.com
Specific Gravity @ 25°C1.20 neaseco.com
Solubility in WaterCompletely Soluble neaseco.com
Flash Point, °F (closed cup)> 200 neaseco.com

Molecular Interactions in Chemical Systems

The behavior of 1,5-diisopropylnaphthalene in chemical systems is dictated by a range of intermolecular interactions. These forces, while weaker than covalent bonds, are crucial in determining the physical and chemical properties of the compound.

Intermolecular Interactions in Solution and Solid State

In both solution and solid states, the intermolecular interactions of this compound are primarily governed by van der Waals forces, specifically London dispersion forces. wikipedia.org The large, nonpolar naphthalene (B1677914) core and the isopropyl groups contribute to a significant surface area, leading to these transient, induced-dipole interactions. wikipedia.org The molecule's structure, with two isopropyl groups attached to the naphthalene ring, results in a high degree of hydrophobicity. ontosight.ai

In solution, particularly in nonpolar solvents, these dispersion forces remain dominant. However, in the context of liquid scintillation counting, this compound is used as a solvent. nist.govosti.gov Its interactions with other components of the scintillation cocktail, such as fluors and wavelength shifters, are critical for the energy transfer process. These interactions are also primarily based on van der Waals forces and π-π stacking between the aromatic systems of 1,5-DIPN and the dissolved solutes. nih.gov

Host-Guest Chemistry and Interactions within Nanoporous Materials

Host-guest chemistry involves the complexation of a "guest" molecule within the cavity of a "host" molecule, driven by non-covalent interactions. wikipedia.org While specific studies detailing this compound as a guest in traditional host molecules like cyclodextrins were not found, the principles of host-guest chemistry are relevant to its interactions within confined environments. For instance, the separation of diisopropylnaphthalene isomers can be achieved through complex crystallization with agents like cyclodextrin. acs.org This suggests that the size and shape of the 1,5-DIPN isomer are crucial for its inclusion within a host's cavity. oatext.com

The interaction of molecules within nanoporous materials is a key area of host-guest chemistry. rsc.orgresearchgate.net Nanoporous solids, with their high surface area and tunable pore sizes, can act as hosts for various guest molecules. researchgate.net The adsorption and behavior of this compound within such materials would be governed by a combination of factors, including the size and shape of the pores, the chemical nature of the pore surface, and the inherent intermolecular forces of 1,5-DIPN. While direct experimental data on 1,5-DIPN in specific nanoporous materials is not provided, the general principles suggest that its hydrophobic nature would lead to favorable interactions with nonpolar or functionalized porous materials. chemrxiv.org

The table below summarizes the key intermolecular interactions relevant to this compound.

Interaction TypeDescriptionRelevance to this compound
Van der Waals Forces (London Dispersion) Weak, transient attractive forces arising from temporary fluctuations in electron distribution. wikipedia.orgThe primary intermolecular force governing the behavior of nonpolar 1,5-DIPN in both solid and solution states. wikipedia.org
π-π Stacking Attractive, noncovalent interactions between aromatic rings. nih.govLikely occurs between the naphthalene rings of adjacent 1,5-DIPN molecules in the solid state and in concentrated solutions.
C-H···π Interactions A weak type of hydrogen bond where a C-H bond acts as the hydrogen bond donor to a π-system.Plausible interaction in the solid state, contributing to the overall crystal packing.
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution to exclude water molecules. wikipedia.orgDrives the low water solubility of 1,5-DIPN and its aggregation in polar environments.

Principles of Supramolecular Assembly and Aggregation

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. nih.govrsc.org The aggregation of this compound, particularly in certain solvent systems, is a manifestation of these principles.

The hydrophobic nature of this compound is a primary driver for its aggregation in polar solvents. ontosight.ai In aqueous environments, 1,5-DIPN molecules will tend to cluster together to minimize their contact with water, a phenomenon driven by the hydrophobic effect. This self-association is a fundamental principle of supramolecular chemistry.

While this compound itself is not an amphiphile, its sulfonated derivatives, such as sodium diisopropylnaphthalene sulfonate (SDIPNS), exhibit surfactant and hydrotropic properties. researchgate.net These derivatives can self-associate in aqueous solutions to form micelles, which are classic examples of supramolecular assemblies. researchgate.net The study of these derivatives provides insight into the aggregation behavior that can be induced in the parent naphthalene structure through chemical modification. The aggregation of naphthalene diimide (NDI) amphiphiles, for example, is driven by a combination of π–π stacking, and hydrophobic interactions, leading to the formation of complex structures like nanobelts and vesicles. researchgate.net Although NDI is a different molecule, the underlying principles of π–π stacking and hydrophobic forces are also at play with 1,5-DIPN.

The formation of aggregates can also be observed in the preparation of mixed layers for electronic applications, where the concentration of a diisopropylnaphthalene diimide derivative influences the formation of ordered zones and clusters. mdpi.com This highlights how concentration and solvent conditions can be tuned to control the supramolecular assembly and aggregation of naphthalene-based compounds.

Q & A

Basic Research Questions

Q. How can 1,5-Diisopropylnaphthalene be synthesized, and what catalysts are effective for selective isomer production?

  • 1,5-DIPN is synthesized via alkylation of naphthalene using isopropanol or propylene as alkylating agents. HY zeolites modified with transition metals (e.g., Fe³⁺, Ni²⁺, Co²⁺) enhance selectivity for 1,5-DIPN by optimizing reaction conditions (temperature, pressure, molar ratios) . Polar or intermediate GC columns are critical for accurate isomer analysis, as non-polar columns may skew 2,6-DIPN/2,7-DIPN ratios .

Q. What are the key physical-chemical properties of 1,5-DIPN relevant to laboratory handling?

  • Molecular formula: C₁₆H₂₀; molecular weight: 212.33 g/mol; density: 0.949 g/cm³; boiling point: 301.2°C; flash point: 139°C. These properties inform storage (2–8°C) and handling protocols to mitigate flammability risks .

Q. How can researchers verify the purity and identity of 1,5-DIPN in synthesized samples?

  • Use GC-MS with polar columns (e.g., HP-INNOWax) for isomer separation and validation. Cross-reference retention times with certified standards (e.g., CAS 38640-62-9) and confirm via mass spectrometry . Environmental analysis standards (e.g., 1,5-dimethylnaphthalene) provide calibration benchmarks .

Advanced Research Questions

Q. What methodological challenges arise in quantifying 1,5-DIPN isomers, and how can they be resolved?

  • Non-polar GC columns artificially inflate 2,6-DIPN/2,7-DIPN ratios due to poor isomer resolution. Use polar columns (e.g., TC-17) and validate with isomer-specific standards. For trace analysis, employ isotope-dilution techniques (e.g., deuterated naphthalenes) to correct for matrix effects .

Q. How persistent is 1,5-DIPN in environmental matrices, and what monitoring strategies are recommended?

  • 1,5-DIPN is not readily biodegradable, with a half-life >2 months in water under field conditions, exceeding Stockholm Convention Annex D criteria . Prioritize sediment/soil sampling due to its hydrophobicity (log P = 5.086) and monitor degradation metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .

Q. What toxicological mechanisms are associated with 1,5-DIPN exposure in model organisms?

  • Studies on naphthalene derivatives suggest hepatic and renal effects from chronic exposure. Design in vivo assays (rodents) to assess oxidative stress biomarkers (e.g., glutathione depletion) and histopathological changes. Include dermal and inhalation routes to reflect occupational exposure risks .

Q. How do regulatory frameworks like the Stockholm Convention impact 1,5-DIPN research?

  • 1,5-DIPN’s environmental persistence triggers Annex D scrutiny. Researchers must submit degradation kinetics (water/sediment half-lives) and bioaccumulation data (BCF >2,000 in fish models) to regulatory bodies. The EPA mandates tolerance assessments for agricultural residues, requiring validated GC-MS methods .

Methodological Recommendations

  • Synthesis Optimization : Screen zeolite catalysts (H-MOR, HY) under solvent-free conditions to minimize byproducts .
  • Analytical Validation : Use EPA-approved GC-MS protocols with polar columns and internal standards (e.g., 1,5-diiodopentane) .
  • Environmental Modeling : Apply fugacity models to predict partitioning coefficients (air-water-soil) and prioritize remediation strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.